(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate
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Overview
Description
(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate is a chemical compound with the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol . It is used primarily in biochemical and proteomics research . This compound is known for its unique structure, which includes a benzilic acid moiety esterified with a 1-ethyl-3-pyrrolidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate typically involves the esterification of benzilic acid with 1-ethyl-3-pyrrolidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzilic acid and 1-ethyl-3-pyrrolidinol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like triethylamine (TEA).
Major Products
Hydrolysis: Benzilic acid and 1-ethyl-3-pyrrolidinol.
Oxidation: Corresponding carboxylic acids and ketones.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing benzilic acid and 1-ethyl-3-pyrrolidinol, which can then interact with cellular components . The compound’s effects are mediated through pathways involving ester hydrolysis and subsequent interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzilic Acid: The parent compound, which lacks the 1-ethyl-3-pyrrolidinyl ester group.
1-Ethyl-3-pyrrolidinol: The alcohol component used in the esterification process.
Other Benzilic Acid Esters: Compounds with different ester groups, such as methyl or ethyl esters.
Uniqueness
(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 1-ethyl-3-pyrrolidinyl group enhances its solubility and reactivity compared to other benzilic acid esters .
Properties
IUPAC Name |
(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-21-14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,2,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINSZIYEKJQFMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276819 |
Source
|
Record name | (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94576-88-2 |
Source
|
Record name | (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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